WCl₄ serves as a crucial precursor for synthesizing various tungsten-based materials with diverse properties and applications. These materials include:
WCl₄ shows potential as a catalyst for the ring-opening polymerization of various organic compounds, including olefins. This process allows for the creation of specific types of polymers with desired properties, finding applications in various industries. Source: Biosynth product page, NAA47013 Tungsten(IV) chloride:
Beyond its role as a precursor and catalyst, WCl₄ itself is a subject of scientific research due to its interesting properties. Studies investigate its:
Tungsten(IV) chloride, also known as tungsten tetrachloride, is an inorganic compound with the chemical formula ClW. It is a gray powder that is highly sensitive to moisture and can cause severe chemical burns upon contact with skin or eyes. The compound has a molar mass of 325.65 g/mol and a density of 4.624 g/cm³. Tungsten(IV) chloride decomposes upon melting, and its estimated boiling point is approximately 338.99°C . It is classified as corrosive and poses significant health risks, including severe burns and respiratory issues if inhaled or ingested .
Tungsten(IV) chloride can be synthesized through several methods:
Tungsten(IV) chloride has several applications in various fields:
Interaction studies involving tungsten(IV) chloride primarily focus on its reactivity with moisture and other chemicals. The hydrolysis reaction generates hydrogen chloride, which poses risks of corrosion and environmental hazards. Additionally, studies on its behavior in various solvents help understand its solubility and reactivity patterns, which are crucial for safe handling and application in chemical processes .
Tungsten(IV) chloride shares similarities with other tungsten halides but has unique properties that distinguish it from them. Here are some comparable compounds:
Compound | Chemical Formula | Oxidation State | Unique Properties |
---|---|---|---|
Tungsten(0) | W | 0 | Elemental form; used in high-temperature applications |
Tungsten(II) | WCl | +2 | Less stable than tungsten(IV) chloride |
Tungsten(III) | WCl | +3 | Intermediate oxidation state; less common |
Tungsten(V) | WCl | +5 | More reactive; forms complexes readily |
Tungsten(VI) | WCl | +6 | Highly volatile; used in advanced chemical synthesis |
Tungsten(IV) chloride is unique due to its balance between stability and reactivity, making it suitable for specific catalytic applications while posing significant handling challenges due to its corrosive nature .
Tungsten(IV) chloride is characterized as a black solid that, while less hygroscopic than tungsten(V) chloride, readily undergoes hydrolysis. A notable property of WCl₄ is that it neither melts nor sublimates upon heating but instead resolves at its melting point or hydrolyzes in vacuum. The compound's corrosive nature and unique reactivity patterns make it primarily of interest in research applications as one of a limited number of binary tungsten chlorides.
The synthesis of tungsten(IV) chloride typically involves reduction of tungsten hexachloride (WCl₆). Various reducing agents have been employed for this purpose, with each pathway offering distinct advantages in terms of yield, purity, and reaction conditions.
Solid-state reduction approaches using antimony, bismuth, and mercury have proven highly effective for the synthesis of crystalline (WCl₄)ₓ. These methodologies offer significant improvements over traditional synthesis routes in terms of safety, yield, and product purity.
Antimony-mediated reduction has been identified as optimal among the solid-state approaches, achieving impressive yields of up to 97%. The reaction involves the direct reduction of WCl₆ by antimony in appropriate stoichiometric ratios. Bismuth reduction offers another viable solid-state pathway, with reported yields of approximately 82%. The mechanism involves similar electron transfer processes as seen with antimony reduction.
Mercury reduction, while effective with yields around 83%, presents additional handling considerations due to the toxicity of mercury. Nevertheless, it provides a valuable alternative when other reducing agents are unavailable or unsuitable.
Table 1: Comparison of Solid-State Reduction Methods for WCl₄ Synthesis
Reducing Agent | Yield (%) | Advantages | Limitations |
---|---|---|---|
Antimony (Sb) | 97 | Highest yield, efficient reduction | Requires controlled atmosphere |
Bismuth (Bi) | 82 | Good yield, less toxic than Hg | Lower yield than Sb-reduction |
Mercury (Hg) | 83 | Effective reduction | Toxicity concerns, special handling required |
These solid-state reduction processes typically require controlled atmospheric conditions, usually an inert atmosphere such as nitrogen, to prevent oxidation or hydrolysis of the product. Temperature control is also critical, with optimal reduction occurring within specific temperature ranges for each reducing agent.
Solution-phase synthesis offers an alternative approach to solid-state methods, particularly when highly reactive WCl₄ powder is desired. Tin-mediated reduction of WCl₆ in 1,2-dichloroethane represents one of the most efficient solution-phase methods, achieving remarkable yields of up to 99%.
This methodology offers several advantages over solid-state approaches, including more uniform reaction conditions, better control over the reduction process, and the production of highly reactive WCl₄ powder. The solution-phase product is particularly valuable for subsequent conversions, such as the synthesis of WCl₄(MeCN)₂ and W₂Cl₄(OMe)₄(HOMe)₂, which proceed with high efficiency.
The solution-phase synthesis typically involves:
This approach offers excellent scalability and reproducibility, making it suitable for both laboratory-scale synthesis and larger-scale production. The high reactivity of the resulting WCl₄ powder facilitates its use in various applications and further synthetic transformations.
X-ray crystallographic studies have provided detailed insights into the unique structural characteristics of tungsten(IV) chloride. Unlike many binary metal halides, WCl₄ exhibits a distinctive polymeric structure with fascinating bonding arrangements and geometric features.
The molecular structure of tungsten(IV) chloride consists of a linear chain of tungsten atoms, each situated in an octahedral coordination environment. X-ray crystallographic analysis reveals that WCl₄ crystallizes in the monoclinic C2/m space group, forming a one-dimensional structure with two WCl₄ ribbons oriented in the (0,1,0) direction.
A defining feature of the polymeric structure is the alternating tungsten-tungsten distances along the chain. Single-crystal X-ray diffractometry has identified alternating short and long tungsten-tungsten separations:
This alternating pattern creates a distinctive zigzag arrangement of tungsten atoms along the polymeric chain, contributing to the unique properties of the compound. The pattern can be visualized as a series of edge-sharing bioctahedra with alternating bonding and non-bonding tungsten-tungsten interactions.
The structure is further characterized by:
These structural parameters provide evidence for significant electronic and steric interactions within the polymeric chain, influencing the chemical and physical properties of the compound.
Each tungsten center in the polymeric chain adopts an octahedral coordination geometry, bonded to six chloride ligands. However, the octahedral environment is distorted due to the constraints imposed by the polymeric structure and the presence of bridging chloride ligands.
Of the six chloride ligands coordinated to each tungsten center, four function as bridging ligands, connecting adjacent tungsten atoms in the polymeric chain. This bridging arrangement is essential for maintaining the structural integrity of the polymer and contributes to the unique properties of tungsten(IV) chloride.
The W-Cl bond distances range from 2.31 to 2.53 Å, reflecting the different bonding environments of the chloride ligands. Three inequivalent chloride sites have been identified:
Table 2: Structural Parameters of Tungsten(IV) Chloride
Parameter | Value |
---|---|
Space Group | Monoclinic C2/m |
W-W bonding distance | 2.688(2) Å |
W-W non-bonding distance | 3.787(3) Å |
W-Cl bond distance range | 2.31-2.53 Å |
W(1)−Cl(2)−W(1A) angle | 69.4(2)° |
Cl(1)−W(1)−W(1A) angle | 94.99(12)° |
Axial Cl(1)···Cl(1A) distance | 3.085(10) Å |
The octahedral coordination geometry and bridging chloride arrangement contribute to the thermal stability and reactivity patterns observed for tungsten(IV) chloride, particularly its behavior toward Lewis bases and solvent molecules.
Tungsten(IV) chloride readily forms adducts with various Lewis bases, including ethers, nitriles, and pyridine derivatives. These adducts exhibit interesting structural and spectroscopic properties, providing insights into the coordination chemistry and electronic characteristics of tungsten(IV) species.
The interaction of tungsten(IV) chloride with solvent molecules such as diethyl ether and acetonitrile results in the formation of well-defined adducts with characteristic structural features. These adducts often exhibit enhanced stability compared to the parent WCl₄ and demonstrate unique spectroscopic properties.
Diethyl ether adducts of tungsten(IV) chloride have been the subject of significant investigation, with the true identity of WCl₄(Et₂O)ₓ debated since 1985. Initially postulated as the bis-adduct, WCl₄(Et₂O)₂, questions arose when elemental analyses suggested a mono-ether adduct, WCl₄(Et₂O). Recent X-ray crystallographic studies have confirmed the structure as trans-tetrachloridobis(diethyl ether)tungsten(IV), trans-WCl₄(Et₂O)₂, which crystallizes in the centrosymmetric space group P2₁/n with half of the molecule in the asymmetric unit.
Key structural parameters of the diethyl ether adduct include:
Acetonitrile adducts, particularly WCl₄(CH₃CN)₂, represent another important class of tungsten(IV) chloride adducts. Crystallographic studies have shown that WCl₄(CH₃CN)₂ crystallizes in the monoclinic space group C2 with the metal in a distorted octahedral environment. The coordination sphere consists of four chlorine atoms in the equatorial plane and two acetonitrile groups in axial positions.
Table 3: Comparison of Tungsten(IV) Chloride Solvent Adducts
Adduct | Space Group | Coordination Geometry | Key Bond Distances |
---|---|---|---|
trans-WCl₄(Et₂O)₂ | P2₁/n | Octahedral | W-O: 2.070(2) Å, W-Cl: 2.3586(10) and 2.3554(10) Å |
WCl₄(CH₃CN)₂ | C2 | Distorted octahedral | Four equatorial Cl, two axial CH₃CN |
These solvent adducts provide valuable insights into the Lewis acidity of tungsten(IV) centers and the factors influencing the stability and structure of coordination compounds formed by WCl₄.
Beyond simple solvent adducts, tungsten(IV) chloride forms a variety of donor-acceptor complexes in non-aqueous media, particularly with nitrogen-containing Lewis bases such as pyridine. These complexes exhibit interesting structural, spectroscopic, and magnetic properties that differentiate them from the parent compound.
Pyridine complexes, notably WCl₄py₂, have been extensively studied. WCl₄py₂ crystallizes in the monoclinic space group I2/m with a = 7.237(1), b = 7.278(2), c = 12.865(4) Å, β = 94.60(2)°, and Z = 2. This complex exhibits markedly different X-ray, magnetic, and spectral properties from those of the parent WCl₄ and related compounds such as WCl₄(CH₃CN)₂.
The formation of these donor-acceptor complexes typically involves:
Density functional theory (DFT) calculations have provided additional insights into the electronic structure and conformational preferences of these complexes. For bis(acetonitrile)tetrachlorotungsten(IV), DFT optimizations at the B3LYP and BPW91 levels with various basis sets have indicated that the energy minimum corresponds to the trans structure with a triplet spin state.
These theoretical studies, combined with experimental investigations, have helped resolve earlier misconceptions regarding the structure of WCl₄ adducts, particularly challenging the previously reported cis and η² structures, which have been shown to be incorrect based on vibrational, ¹³C, and ¹H NMR spectroscopies.
The donor-acceptor complexes of tungsten(IV) chloride demonstrate the versatility of this compound as a building block for more complex structures and highlight the rich coordination chemistry of tungsten(IV) species in non-aqueous environments.
Corrosive;Irritant